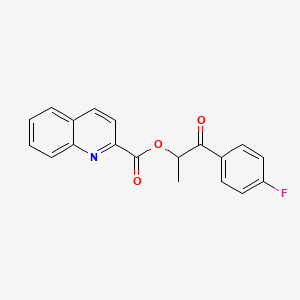

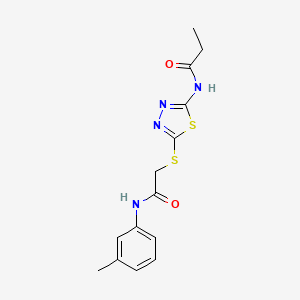

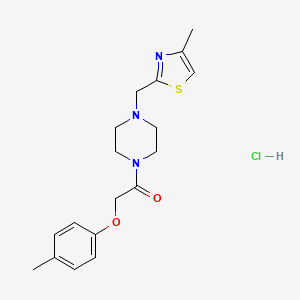

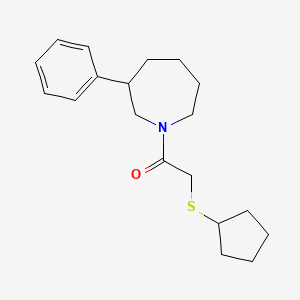

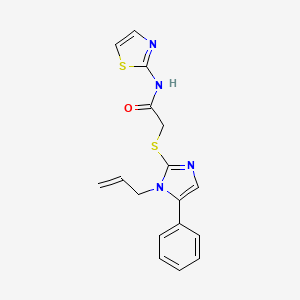

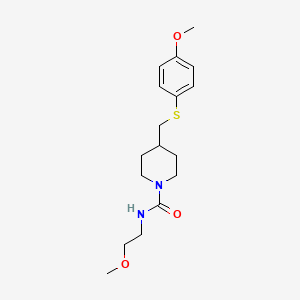

![molecular formula C8H11NO3S B2980046 rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1932492-42-6](/img/structure/B2980046.png)

rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antiallergic Activity

Antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues exhibit significant antiallergic activity, influenced by the substituents at the 2-position. Compounds with an isopropyl group at the 7-position displayed superior activity, with some derivatives being remarkably potent even when administered orally, indicating their potential for clinical studies in antiallergic applications (Nohara et al., 1985).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole-7-carboxylic acids bearing acidic heterocycles, including 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, have been synthesized and showed high affinity for the AT1 receptor and significant angiotensin II receptor antagonistic activities. This highlights their potential as novel tetrazole bioisosteres in the treatment of conditions mediated by the angiotensin II receptor (Kohara et al., 1996).

Antineoplastic Activity

A series of 1-thia analogues of pyrrolizine bis(carbamate) demonstrated significant antileukemic activity, with certain derivatives showing potency comparable or superior to established chemotherapeutics. This suggests their utility in developing new antineoplastic agents (Lalezari & Schwartz, 1988).

Fluorescence Applications

Research into carbon dots with high fluorescence quantum yield revealed that organic fluorophores, including 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid, are the main contributors to fluorescence. This provides insights into the fluorescence origins of carbon dots, expanding their potential applications in various fields (Shi et al., 2016).

Antimicrobial Activity

New amino acids and peptides containing thiazole and oxazole moieties, including 2‐(Pyrrolidinyl)thiazole‐4‐carboxylic acid and related compounds, have been synthesized and shown to exhibit moderate antibacterial activity against a range of pathogens. This suggests their potential use in developing new antimicrobial agents (Stanchev et al., 1999).

Mécanisme D'action

Target of action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . These compounds interact with various targets in the body, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .

Mode of action

The mode of action of thiazole derivatives can vary widely. For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can inhibit the synthesis of certain proteins, disrupt cell division, or block the activity of specific enzymes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary depending on their specific structures. Some thiazole derivatives are well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .

Result of action

The molecular and cellular effects of thiazole derivatives can include the inhibition of cell growth, induction of cell death, or modulation of immune responses .

Action environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

(3R,7aS)-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-8-3-2-6(10)9(8)5(4-13-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)/t5-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAMAFDAANOMGN-XNCJUZBTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)N1C(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)N1[C@@H](CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

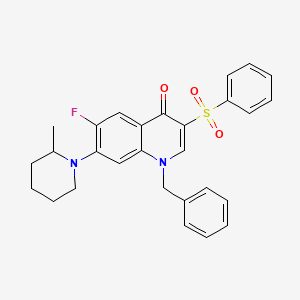

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)

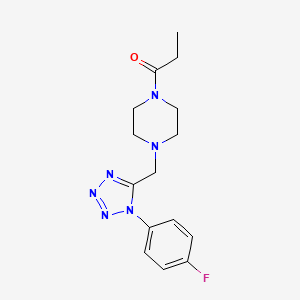

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)

![2H-Benzo[b][1,4]oxathiepin-3(4H)-one](/img/structure/B2979985.png)